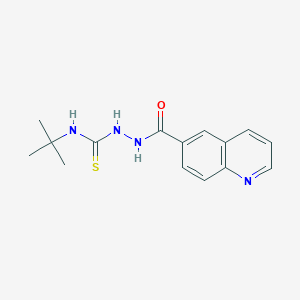

N-(tert-butyl)-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

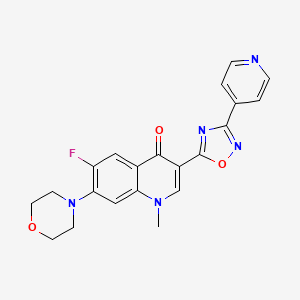

N-(tert-butyl)-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide, also known as TBCQ or 6-Q, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. TBCQ is a thiosemicarbazone derivative that exhibits a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.

Aplicaciones Científicas De Investigación

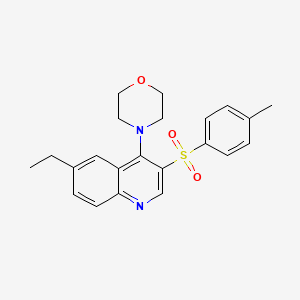

1. Chemical Synthesis and Molecular Design

- Metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates: A process for preparing quinoxaline-3-carbonyl compounds using carbazates, including tert-butyl carbazate, reveals insights into the functionalization of quinoxalin-2(1H)-ones through a free-radical pathway (Xie et al., 2019).

- Flash vacuum thermolysis of tert-butylimines: This study investigated the formation of imidazoazines from N-(tert-butyl)-N-(quinoxalin-2-ylmethylene)amine, highlighting the versatility of similar compounds in chemical synthesis (Justyna et al., 2017).

2. Biochemical and Medical Research

- Dioxomolybdenum(VI) thiosemicarbazonato complexes: These complexes, including N-methyl-2-(3-tert-butyl-2-hydroxybenzylidene) hydrazinecarbothioamide, have been explored for DNA binding, cleavage, and potential use in chemotherapy (Hussein et al., 2015).

- Recent Advances on Nitrones Design for Stroke Treatment: This research reviews the therapeutic applications of compounds like (Z)-N-tert-butyl-1-(2-chloro-6-methoxyquinolin-3-yl)methanimine oxide in stroke treatment, indicating the potential of similar hydrazinecarbothioamide derivatives (Marco-Contelles, 2020).

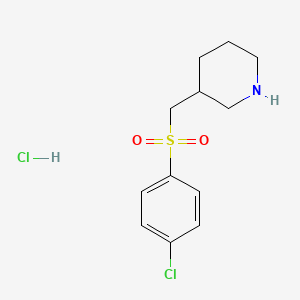

3. Material Science and Sensor Technology

- Modified carbon nanotube paste electrode: A study demonstrates the use of hydrazinecarbothioamide derivatives in modifying electrodes for the selective detection of epinephrine, illustrating the application in sensor technology (Beitollahi et al., 2008).

4. Agricultural Chemistry

- Synthesis and insecticidal activity of derivatives: N-tert-butyl-N,N'-diacylhydrazines with 1,2,3-thiadiazole exhibit insecticidal activities, indicating the utility of similar compounds in developing environmentally friendly pest regulators (Wang et al., 2011).

Propiedades

IUPAC Name |

1-tert-butyl-3-(quinoline-6-carbonylamino)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4OS/c1-15(2,3)17-14(21)19-18-13(20)11-6-7-12-10(9-11)5-4-8-16-12/h4-9H,1-3H3,(H,18,20)(H2,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKRPKYIJVUVTNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NNC(=O)C1=CC2=C(C=C1)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817703 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(tert-butyl)-2-(6-quinolinylcarbonyl)-1-hydrazinecarbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2606203.png)

![2-chloro-N-[4-(cyanosulfanyl)-2-methylphenyl]acetamide](/img/structure/B2606204.png)

![4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}-N-(2-phenylethyl)benzamide](/img/structure/B2606210.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2606212.png)

![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2606218.png)